5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid
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Overview
Description
5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 4 positions, attached to a dimethylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid typically involves the reaction of 2,4-dimethylphenol with 2,2-dimethylpentanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage. The product is then hydrolyzed to yield the desired acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl groups on the phenoxy ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenoxyacetic acid: Similar structure but with an acetic acid backbone.
2,4-Dimethylphenoxypropionic acid: Similar structure but with a propionic acid backbone.
2,4-Dimethylphenoxybutanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness
5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid is unique due to its specific substitution pattern and the presence of a dimethylpentanoic acid backbone. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2,4-dimethylphenoxy)-2,2-dimethylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11-6-7-13(12(2)10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDPGZDKUIITHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(C)(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652597 |
Source
|
Record name | 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86837-66-3 |
Source
|
Record name | 5-(2,4-Dimethylphenoxy)-2,2-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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